1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine

Sigma-1 Receptor Computational Target Prediction Ligand Discovery

This 1-cyanocyclohexylamine chemotype offers a distinct pharmacological scaffold compared to common piperazine-based sigma-1 ligands like SA4503, enabling novel SAR exploration. Explicitly claimed in US8686008, it is the ideal reference standard for freedom-to-operate assessments and ligand screening campaigns. Secure the competitive edge in neurological R&D with this Sigma-1 candidate.

Molecular Formula C17H24N2O2
Molecular Weight 288.391
CAS No. 98067-17-5
Cat. No. B2959236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine
CAS98067-17-5
Molecular FormulaC17H24N2O2
Molecular Weight288.391
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2(CCCCC2)C#N)OC
InChIInChI=1S/C17H24N2O2/c1-20-15-7-6-14(12-16(15)21-2)8-11-19-17(13-18)9-4-3-5-10-17/h6-7,12,19H,3-5,8-11H2,1-2H3
InChIKeyWCWQZLUHHJUUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine (CAS 98067-17-5) as a Sigma-1 Receptor Ligand Candidate


1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine is a small organic molecule with the molecular formula C17H24N2O2 and a molecular weight of 288.391 g/mol . The compound features a 1-cyanocyclohexylamine core linked to a 3,4-dimethoxyphenethyl moiety, representing a chemotype with predicted affinity for sigma-1 receptors (SIGMAR1) based on computational target prediction [1]. As a Sigma-1 receptor ligand candidate, this compound belongs to a pharmacological class with established relevance in neurological disorders, pain modulation, and neuroprotection [2]. This compound appears as a component in at least one sigma receptor ligand patent (US8686008) as part of a combinatorial composition for therapeutic applications involving sigma receptor binding [3].

Why 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine Cannot Be Replaced by Generic Sigma-1 Ligands


Sigma-1 receptor ligand pharmacology is exquisitely sensitive to subtle structural modifications, where minor changes in the linker region, cycloalkyl ring substitution pattern, or aromatic methoxy positioning can produce significant shifts in receptor subtype selectivity (σ1 vs. σ2), intrinsic efficacy (agonist vs. antagonist), and downstream functional outcomes [1]. The 1-cyanocyclohexylamine scaffold present in this compound differs fundamentally from the more extensively characterized piperazine-based sigma ligands such as SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) or haloperidol-derived chemotypes, which exhibit distinct pharmacological signatures in terms of binding kinetics, residence time, and potential polypharmacology [2]. Furthermore, the cyano group at the 1-position of the cyclohexyl ring introduces unique electronic and steric properties that are predicted to modulate binding interactions at the sigma-1 receptor binding pocket, distinguishing this compound from non-cyanated cyclohexylamine analogs [3]. Generic substitution without validation of binding affinity, functional activity, and selectivity profile would therefore introduce unacceptable experimental variability in pharmacological studies.

Quantitative Evidence Differentiating 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine from Structural Analogs


Sigma-1 Receptor Targeting Prediction Profile of 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine

Computational target prediction using the Similarity Ensemble Approach (SEA) based on ChEMBL 20 identifies SIGMAR1 (sigma non-opioid intracellular receptor 1) as a predicted target for 1-cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine, with a P-value of 29, indicating a statistically significant similarity to known sigma-1 receptor ligands [1]. In contrast, the compound S 38093-2 (CAS 1403835-46-0), which shares the same molecular formula C17H24N2O2 and a similar cyanated cycloalkylamine scaffold, is characterized primarily as a histamine H3 receptor antagonist with human H3R Ki = 1.2 μM, and demonstrates sigma-1 receptor engagement only as a secondary pharmacological property in vivo [2].

Sigma-1 Receptor Computational Target Prediction Ligand Discovery

Patent-Specific Compositional Utility of 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine in Sigma Receptor Ligand Combinations

United States Patent US8686008 B2, titled 'Highly selective sigma receptor ligands,' explicitly includes 1-cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine as a component within combinatorial compositions for sigma receptor binding applications [1]. The patent teaches that the cyano moiety at the cyclohexyl 1-position is one of the specifically claimed substituents (along with nitro, acyl, alkyl, amido, azido, isothiocyanate, isocyanate, halogens, ethers, sulfonamides, thioacyl, aromatic, heterocyclic, and olefinic groups) that confer sigma receptor ligand properties to compounds of general formulas II, III, and IV [1]. In contrast, non-cyanated N-(3,4-dimethoxyphenethyl)cyclohexanamine (the direct des-cyano analog) is not included in the patent's specifically claimed compositional embodiments, suggesting that the cyano substitution pattern is integral to the claimed sigma receptor ligand composition .

Sigma Receptor Ligand Patent Composition Combination Therapy

Molecular Scaffold and Physicochemical Distinction from Piperazine-Based Sigma-1 Ligands

1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine features a 1-cyanocyclohexylamine core (MW 288.391 g/mol, logP 1.818) [1] that structurally diverges from the widely studied piperazine-based sigma-1 ligand SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride; MW 467.47 g/mol) [2]. The cyclohexylamine scaffold lacks the second basic nitrogen present in piperazine-containing ligands, resulting in distinct pKa and hydrogen-bonding profiles. While SA4503 exhibits high-affinity sigma-1 receptor agonism (Ki = 4.6 nM) and is established as a reference agonist in behavioral models [2], the 1-cyanocyclohexylamine scaffold represents an underexplored chemotype for which functional activity (agonist vs. antagonist) has not been disclosed, creating opportunities for novel pharmacological characterization.

Sigma-1 Receptor Ligand Scaffold Diversity Physicochemical Properties

Cyano Group as a Defined Substituent in Sigma Receptor Ligand Patent Claims

Analysis of US8686008 B2 reveals that the cyano group is explicitly claimed as a substituent that confers sigma receptor ligand properties to compounds within the patented general formulas [1]. In the broader sigma ligand literature, the presence of a cyano substituent on the cyclohexyl ring distinguishes this compound from unsubstituted cyclohexylamine analogs, which typically lack any disclosed sigma receptor binding data. Although no published binding affinity data (Ki or IC50 values) are currently available for 1-cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine in public databases (ChEMBL indicates 'no known activity for this compound') [2], the structural features align with pharmacophoric elements common to sigma-1 ligands: a basic amine, a lipophilic cycloalkyl core, and an aromatic ring with electron-donating methoxy substituents [3].

Sigma Receptor Ligand Structure-Activity Relationship Patent Analysis

Optimal Scientific and Industrial Use Cases for 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine Based on Evidenced Differentiation


Sigma-1 Receptor Ligand Discovery and Chemical Probe Development

Based on SEA computational predictions identifying SIGMAR1 as a target with a P-value of 29 [1], this compound is suitable for inclusion in sigma-1 receptor ligand screening campaigns and as a starting point for structure-activity relationship (SAR) exploration. The 1-cyanocyclohexylamine scaffold offers a distinct chemotype compared to piperazine-based sigma-1 ligands (e.g., SA4503, MW difference 179.08 g/mol) [2], enabling researchers to interrogate novel chemical space and potentially identify differentiated pharmacological profiles with unique efficacy, selectivity, or physicochemical properties.

Competitive Intelligence and Freedom-to-Operate Analysis in Sigma Receptor Patent Space

The explicit inclusion of 1-cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine as a component within the claimed compositions of US Patent US8686008 B2 ('Highly selective sigma receptor ligands') [1] positions this compound as a valuable reference standard for organizations conducting patent landscape analysis, freedom-to-operate assessments, or prior art searches in the sigma receptor ligand field. The patent teaches that the cyano substituent at the cyclohexyl 1-position is one of the specifically claimed moieties that confer sigma receptor ligand properties to compounds within the patented general formulas [1].

Comparative Pharmacology Studies with S 38093-2 and Related Dual-Target Ligands

1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine shares the same molecular formula (C17H24N2O2) as S 38093-2 (CAS 1403835-46-0), a clinically evaluated compound with primary histamine H3 receptor antagonist activity (human Ki = 1.2 μM) and secondary sigma-1 receptor engagement in vivo [1]. However, computational predictions suggest that the target compound may preferentially target sigma-1 receptors as its primary pharmacology (P-value 29 vs. 23 for HRH3) [2]. Researchers investigating the pharmacological divergence between these structurally related molecules can use this compound to dissect the relative contributions of sigma-1 versus H3 receptor engagement to observed in vivo effects in cognition, pain, or neuroprotection models.

Chemical Biology Studies of Cyano-Substituted Cyclohexylamine Scaffolds

As a representative of the 1-cyanocyclohexylamine structural class, this compound provides a tool for exploring the influence of the cyano group on molecular recognition, binding kinetics, and metabolic stability within sigma receptor-targeting molecules. The cyano substituent, which is explicitly claimed in US8686008 B2 as a sigma receptor ligand-conferring moiety [1], distinguishes this compound from non-cyanated N-(3,4-dimethoxyphenethyl)cyclohexanamine [2]. Chemical biology and medicinal chemistry groups can utilize this compound to establish baseline data for cyanated versus non-cyanated analogs in assays of sigma receptor binding, cellular function, and downstream pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.